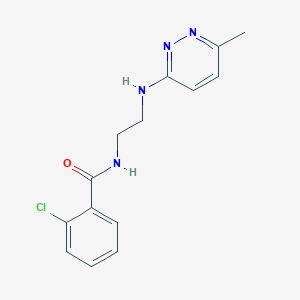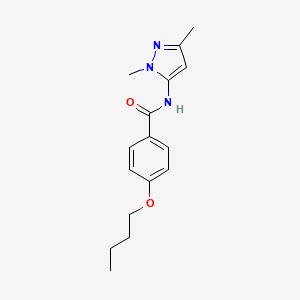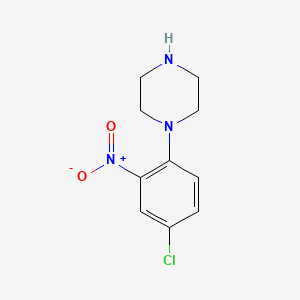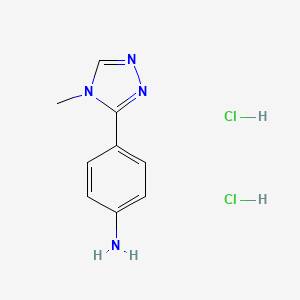
5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural characterization of thiophene-based pyrazole derivatives, including those related to "5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide," involve various catalytic approaches and computational applications to elucidate their molecular geometries, electronic structures, and non-linear optical properties. These studies have employed different methodologies, including the Suzuki–Miyaura cross-coupling, to synthesize amide derivatives, providing insights into their chemical reactivity and stability through DFT calculations and NMR data analysis (Kanwal et al., 2022).
Potential Therapeutic Activities
Antidepressant Activity : Certain derivatives have demonstrated significant antidepressant activity in preclinical evaluations. Behavioral investigations have highlighted that thiophene-based pyrazolines, possessing a carbothioamide tail unit, might be therapeutically useful as potential antidepressant medications, suggesting their potential for treating depressive disorders without influencing baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Antimycobacterial Activity : Certain derivatives have shown a broad spectrum of antimycobacterial activity in vitro, especially against Mycobacterium tuberculosis. These compounds, integrating the 5-Cl-PZA and anilide motifs, have been evaluated for their efficacy against multiple mycobacterial strains, demonstrating their potential as antimycobacterial agents (Zítko et al., 2013).
Antimicrobial Activity : The synthesis of thiophenyl pyrazoles and isoxazoles using a green approach through 1,3-dipolar cycloaddition methodology has highlighted their significant antimicrobial properties. These compounds have shown potential antibacterial and antifungal activities, offering a promising avenue for the development of new antimicrobial agents (Sowmya et al., 2018).
Antioxidant Activity : Novel derivatives have been synthesized and identified as potent antioxidants, with some compounds exhibiting antioxidant activity higher than well-known antioxidants like ascorbic acid. These findings suggest the potential of these derivatives in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Properties
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-14-7-6-13(23-14)16(22)18-15-10-12(19-20(15)8-9-21)11-4-2-1-3-5-11/h1-7,10,21H,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEABCUNOVTUCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(S3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)
![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)

![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)

![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)


![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)
